8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Overview
Description
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of 2-chloroaniline with formaldehyde and a methylating agent under acidic conditions. The reaction proceeds through a cyclization process to form the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted benzoxazine derivatives .
Scientific Research Applications
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological processes and interactions.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar in structure but differs in the position of the chlorine and methyl groups.
5-chloro-3-methyl isatoic anhydride: Another related compound with different functional groups.
Uniqueness
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Biological Activity
8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, synthesis, and mechanisms of action.
- Molecular Formula : C9H10ClNO
- Molecular Weight : 185.64 g/mol
- SMILES Notation : CC1CNC2=C(O1)C(=CC=C2)Cl
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural analogs in the benzoxazine family. These compounds have been shown to exhibit various pharmacological effects, including:
- Antagonistic Activity : Compounds similar to 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine have demonstrated significant antagonistic activity at serotonin receptors (5HT3) . For instance, modifications at the 2-position of the benzoxazine ring enhance antagonistic potency.
- Topoisomerase Inhibition : Some derivatives have been identified as inhibitors of human topoisomerase I, which is crucial for DNA replication and transcription. This activity suggests potential applications in cancer therapy .
The mechanisms underlying the biological activities of benzoxazine derivatives can be summarized as follows:
- Serotonin Receptor Antagonism :
- DNA Topoisomerase Inhibition :
Case Studies and Research Findings
Several studies have investigated the biological activities of benzoxazine derivatives:
Study on 5HT3 Receptor Antagonists
A series of derivatives were synthesized and evaluated for their ability to bind to 5HT3 receptors. The study found that:
- The introduction of methyl groups at specific positions significantly increased receptor affinity.
- The most potent compound exhibited a Ki value of 0.019 nM .
Topoisomerase I Inhibition Study
In a study evaluating various benzoxazines for their topoisomerase I inhibitory activity:
- Four compounds were identified as genotoxic.
- Two compounds demonstrated higher efficacy than camptothecin in inhibiting topoisomerase I .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-6-5-11-8-4-2-3-7(10)9(8)12-6;/h2-4,6,11H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKIWRZAIGXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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